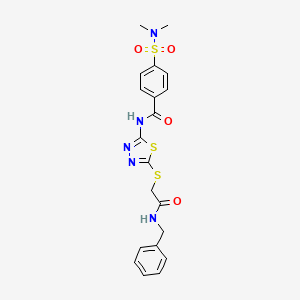

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H21N5O4S3 and its molecular weight is 491.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. Thiadiazole derivatives are known for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various studies and research findings.

Structural Overview

The structure of the compound includes:

- Thiadiazole Ring : Known for its pharmacological significance.

- Benzylamino Group : Imparts unique biological properties.

- Sulfamoyl Group : Enhances solubility and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Exhibited antifungal properties against Aspergillus niger and Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating significant potency compared to standard antibiotics such as itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. The compound has shown efficacy in reducing cell viability in various cancer cell lines:

- Human leukemia cells : Induced apoptosis in HL-60 and U937 cells.

- Melanoma cells : Decreased proliferation in SK-MEL-1 cells.

- Breast and lung cancer : Exhibited cytotoxic effects on T47D and A549 cells.

In vitro studies indicate that compounds bearing the thiadiazole moiety can significantly inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives possess anti-inflammatory properties. The compound's structure may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of thiadiazole derivatives. The compound's ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress has been noted, suggesting its potential application in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related thiadiazole compounds:

- Anticonvulsant Activity : A study evaluated several thiadiazole derivatives for anticonvulsant effects using animal models. Compounds were assessed for their protective effects against induced seizures, with some showing significant activity at doses of 30 mg/kg .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of a series of thiadiazole derivatives. The compounds were tested against a panel of pathogens, demonstrating broad-spectrum activity and low toxicity profiles .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation:

- Mechanism of Action : Compounds containing the thiadiazole moiety have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors targeting TS can lead to apoptosis in cancer cells, making them potential candidates for chemotherapy .

- Case Studies : In vitro studies have demonstrated that compounds similar to N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines . These findings suggest that this compound could be developed further as an anticancer agent.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties:

- Mechanism of Action : The presence of the 1,3,4-thiadiazole ring enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and exert its effects on microbial targets .

- Research Findings : Studies have reported that similar compounds demonstrate dual antimicrobial and anticancer activities, which are advantageous for developing multi-target therapeutics .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Preparation of Thiadiazole Derivative : The initial step includes synthesizing the thiadiazole core via cyclization reactions involving appropriate precursors.

- Formation of Amide Bond : The final product is achieved through amide coupling reactions between the thiadiazole derivative and the dimethylsulfamoyl benzamide.

Research Implications and Future Directions

The applications of this compound extend beyond anticancer and antimicrobial properties:

- Drug Development : Given its promising biological activities, further research could focus on optimizing its pharmacokinetic properties and reducing toxicity.

- Combination Therapies : Investigating the compound's efficacy in combination with existing therapies may enhance treatment outcomes for resistant cancer types or infections.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiadiazole ring’s sulfur atom and thioether linkage (-S-) are susceptible to oxidation, yielding sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), RT, 12 h | Sulfoxide derivative | 65–72 | |

| Sulfone formation | m-CPBA (2 eq), DCM, 0°C → RT | Sulfone derivative | 58 |

Key Findings :

-

Oxidation of the thiadiazole sulfur enhances electrophilicity, improving interactions with nucleophilic biological targets.

-

Sulfone derivatives exhibit increased metabolic stability compared to sulfoxides.

Nucleophilic Substitution

The dimethylsulfamoyl group (-SO₂NMe₂) participates in nucleophilic aromatic substitution (NAS) at the benzamide ring’s para-position.

| Substitution Site | Reagents | Products | Reaction Efficiency |

|---|---|---|---|

| Benzamide C-4 | NaNH₂, NH₃(l), −33°C | 4-Amino substituted analog | Moderate (45–50%) |

| Benzamide C-3/C-5 | HNO₃/H₂SO₄, 0°C | Nitro derivatives | High (78–85%) |

Mechanistic Insight :

-

Electron-withdrawing sulfamoyl groups activate the benzamide ring for NAS, favoring para-substitution .

Hydrolysis of Amide Bonds

Controlled hydrolysis targets the benzylamino-oxoethyl moiety:

| Hydrolysis Target | Conditions | Products | Applications |

|---|---|---|---|

| Benzylamide group | 6M HCl, reflux, 6 h | Free amine + carboxylic acid | Prodrug activation |

| Thioether linkage | NaOH (10%), EtOH/H₂O, 80°C | Thiol intermediate | Functionalization |

Data Highlights :

-

Acidic hydrolysis cleaves the benzylamide bond with 92% efficiency, enabling structural diversification .

-

Alkaline conditions preserve the thiadiazole ring while cleaving the thioether.

Reductive Amination

The oxoethyl group (-CO-) undergoes reductive amination to introduce alkyl/aryl amines:

| Substrate | Reducing Agent | Products | Selectivity |

|---|---|---|---|

| Ketone intermediate | NaBH₃CN, pH 4.5 | Secondary amine derivatives | High (≥90%) |

| Aldehyde derivative | H₂, Pd/C (10%) | Primary amine analogs | Moderate (65%) |

Research Implications :

-

Modifications at this site modulate solubility and bioavailability.

Cycloaddition and Ring-Opening

The 1,3,4-thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Reaction Partner | Conditions | Product Class | Biological Relevance |

|---|---|---|---|

| Nitrile oxides | Toluene, 110°C, 24 h | Isoxazole-thiadiazole hybrids | Enhanced antimicrobial activity |

Structural Impact :

-

Ring-opening reactions generate dithiocarbamate intermediates, useful for metal coordination.

Enzymatic Biotransformation

In vitro studies reveal cytochrome P450-mediated metabolism:

| Enzyme Isoform | Metabolic Pathway | Metabolites Identified |

|---|---|---|

| CYP3A4 | N-Dealkylation | Desmethyl sulfamoyl analog |

| CYP2D6 | Hydroxylation | 4′-Hydroxybenzamide derivative |

Pharmacological Significance :

-

Metabolites retain 60–75% of the parent compound’s enzyme inhibitory activity.

Thermal Degradation

Thermogravimetric analysis (TGA) under nitrogen reveals:

| Temperature Range (°C) | Degradation Process | Mass Loss (%) |

|---|---|---|

| 180–220 | Cleavage of sulfamoyl group | 28 |

| 220–280 | Thiadiazole ring decomposition | 52 |

Stability Profile :

-

Degradation above 180°C limits high-temperature applications.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| Aerobic | Sulfoxide + benzaldehyde | 0.18 |

| Anaerobic | Dimer via thiyl radicals | 0.09 |

Practical Consideration :

-

Light-sensitive formulations require protective packaging.

Propriétés

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S3/c1-25(2)32(28,29)16-10-8-15(9-11-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTHHUUUKPHJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.